molecular formula C18H14N2 B5624673 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline CAS No. 61001-08-9

3-Methyl-2-phenylimidazo(2,1-a)isoquinoline

Cat. No.: B5624673
CAS No.: 61001-08-9
M. Wt: 258.3 g/mol
InChI Key: AZSVMMHTRNMWNY-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylimidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the imidazoisoquinoline family This compound is characterized by its fused ring structure, which includes both imidazole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylimidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of imidazoisoquinoline oxides.

    Reduction: Formation of reduced imidazoisoquinoline derivatives.

    Substitution: Formation of halogenated or alkylated imidazoisoquinoline derivatives.

Scientific Research Applications

3-Methyl-2-phenylimidazo(2,1-a)isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo(2,1-a)isoquinoline
  • 3-Methylimidazo(2,1-a)isoquinoline
  • 2-Methyl-3-phenylimidazo(2,1-a)isoquinoline

Uniqueness

3-Methyl-2-phenylimidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-methyl-2-phenylimidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-13-17(15-8-3-2-4-9-15)19-18-16-10-6-5-7-14(16)11-12-20(13)18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSVMMHTRNMWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61001-08-9
Record name 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-2-PHENYLIMIDAZO(2,1-A)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2DU95ZMH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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